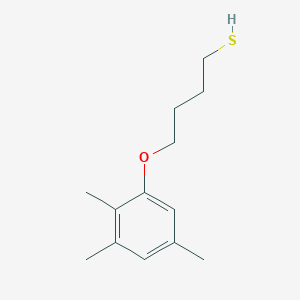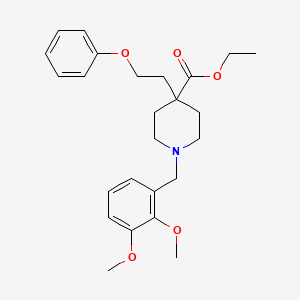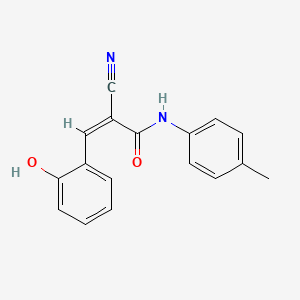
2,6-dimethyl-4-(3-propoxybenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(3-propoxybenzoyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as DPBM and is a morpholine derivative. DPBM has been found to have various biological activities, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of DPBM is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
DPBM has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. DPBM has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, DPBM has been found to inhibit the replication of certain viruses, making it a potential candidate for the development of antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
DPBM has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for increased yield and purity. Additionally, DPBM has been shown to have various biological activities, making it a promising candidate for future research. However, there are also limitations to using DPBM in lab experiments. The mechanism of action of DPBM is not fully understood, and further research is needed to elucidate its effects fully. Additionally, DPBM may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DPBM. One area of research could be to further elucidate the mechanism of action of DPBM, which would provide valuable insights into its biological activities. Additionally, further research could be conducted to explore the potential applications of DPBM in the development of antiviral drugs. Another area of research could be to investigate the potential of DPBM in combination with other drugs or therapies for the treatment of various diseases. Finally, further optimization of the synthesis of DPBM could lead to increased yields and purity, making it a more viable option for research purposes.
Synthesemethoden
DPBM can be synthesized using a multi-step process that involves the reaction of 3-propoxybenzoyl chloride with morpholine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of DPBM has been optimized to increase yield and purity, making it a viable option for research purposes.
Wissenschaftliche Forschungsanwendungen
DPBM has been found to have various biological activities, including anti-inflammatory, antitumor, and antiviral properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines. DPBM has also been found to have antitumor properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, DPBM has been found to have antiviral properties, making it a potential candidate for the development of antiviral drugs.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-8-19-15-7-5-6-14(9-15)16(18)17-10-12(2)20-13(3)11-17/h5-7,9,12-13H,4,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYAJAUSIKQLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]glycinate](/img/structure/B4996169.png)


![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B4996188.png)
![4-[(3-isoxazolylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4996192.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996200.png)
![4-(benzoylamino)-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4996202.png)
![5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4996211.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4996214.png)


![methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4996230.png)
![1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)